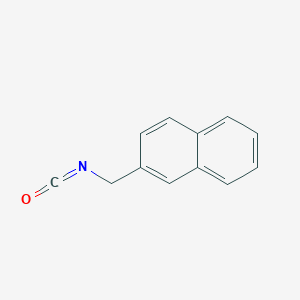

2-Naphthylmethylisocyanate

Description

Contextualizing 2-Naphthylmethylisocyanate within the Naphthyl and Isocyanate Compound Classes

This compound, with the chemical formula C₁₂H₉NO, belongs to two significant classes of organic compounds: naphthyls and isocyanates. guidechem.com The naphthalene (B1677914) portion of the molecule is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. nih.gov This structural feature imparts properties such as thermal stability and unique electronic characteristics to the molecule. Naphthalene and its derivatives are known for their applications in the synthesis of dyes, polymers, and pharmaceuticals, serving as a scaffold for a wide range of biologically active compounds. upertis.ac.id

The second key component is the isocyanate functional group (–N=C=O). This group is characterized by its high electrophilicity, making it extremely reactive toward nucleophiles. Common reactions of isocyanates involve additions of alcohols to form urethanes (carbamates) and amines to form ureas. This reactivity is the foundation for the production of a vast array of polymers, most notably polyurethanes. The placement of the isocyanate group on a methyl spacer attached to the second position of the naphthalene ring in this compound distinguishes its reactivity and steric profile from its isomer, 1-Naphthylmethylisocyanate, and from isocyanates where the functional group is directly attached to the aromatic ring. kallipos.gr

Below is a table summarizing the key properties of this compound.

Table 1: Chemical Properties of this compound| Property | Value |

|---|---|

| CAS Number | 191855-57-9 guidechem.com |

| Molecular Formula | C₁₂H₉NO guidechem.com |

| Molecular Weight | 183.21 g/mol guidechem.com |

| Alternate Name | 2-(isocyanatomethyl)naphthalene guidechem.com |

Historical Perspectives on Isocyanate Chemistry Relevant to Naphthylmethyl Isocyanates

The chemistry of isocyanates dates back to the mid-19th century, but their industrial and synthetic importance grew exponentially with the development of polymer chemistry. The primary and most established method for synthesizing isocyanates is through the reaction of a primary amine with phosgene (B1210022) (COCl₂), a process known as phosgenation. pressbooks.pub This reaction proceeds through a carbamoyl (B1232498) chloride intermediate and has been the cornerstone of industrial isocyanate production for decades.

Due to the hazardous nature of phosgene, significant research has been dedicated to developing safer alternative synthetic routes. One such alternative involves the use of triphosgene (B27547), a solid, more easily handled phosgene equivalent, which can convert amines to isocyanates under milder conditions. sigmaaldrich.com Other non-phosgene routes include the Curtius, Hofmann, and Lossen rearrangements, which involve the thermal or photochemical decomposition of acyl azides, amides, or hydroxamic acids, respectively, to generate an isocyanate intermediate. A patent from 1968 describes a process for converting N-hydrocarbylurethanes to their corresponding isocyanates by reacting them with phosgene at elevated temperatures. These foundational synthetic methods are all applicable to the preparation of naphthylmethyl isocyanates, providing a historical and practical context for accessing compounds like this compound for research and industrial purposes.

Significance of this compound as a Chemical Intermediate and Research Subject

This compound is primarily recognized for its role as a chemical intermediate or a synthetic building block. Its bifunctional nature—possessing both the bulky, aromatic naphthalene group and the highly reactive isocyanate group—allows it to be a valuable component in the construction of complex molecular architectures.

In the realm of materials science, isocyanates are fundamental to the production of polyurethane polymers. Di-isocyanates, in particular, are reacted with polyols to create a wide range of materials from foams to elastomers and coatings. While this compound is a monoisocyanate, its structure can be incorporated to modify polymer properties or to synthesize specialized monomers. For instance, a patent mentions the use of bis(isocyanatomethyl)naphthalene in stabilizing isocyanate compositions, highlighting the utility of the naphthylmethyl isocyanate scaffold in industrial applications. The naphthalene unit can enhance properties such as thermal stability, rigidity, and hydrophobicity in the final material.

In medicinal chemistry and organic synthesis, the naphthalene scaffold is a common feature in many bioactive molecules. upertis.ac.id The isocyanate group of this compound serves as a reactive handle to link the naphthalene moiety to other molecules of interest, such as amino acids, peptides, or other drug fragments, through the formation of stable urea (B33335) or urethane (B1682113) linkages. This makes it a useful tool for creating libraries of novel compounds for biological screening. While specific research applications for the 2-isomer are not as extensively documented as for its 1-isomer counterpart, its availability as a chemical intermediate allows researchers to explore its potential in developing new therapeutic agents or functional organic materials. For example, the reaction of naphthalene with chloromethyl isocyanate has been shown to produce a mixture containing 10% of 2-naphthylmethyl isocyanate, providing a direct, albeit low-yield, route to this intermediate for further investigation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-(isocyanatomethyl)naphthalene |

InChI |

InChI=1S/C12H9NO/c14-9-13-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2 |

InChI Key |

CITIVFHZQRITJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN=C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Naphthylmethylisocyanate

Modern Approaches to Isocyanate Synthesis with Naphthylmethyl Precursors

The conversion of naphthylmethyl precursors to 2-Naphthylmethylisocyanate can be achieved through several modern synthetic routes, which can be broadly categorized into phosgenation and non-phosgenation methods.

Phosgenation and Non-Phosgenation Routes

Phosgenation Route: The traditional and most direct method for synthesizing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). For this compound, this would involve the phosgenation of 2-(aminomethyl)naphthalene. This process is typically high-yielding but is hampered by the extreme toxicity of phosgene gas. nih.govacs.orggoogle.com

To mitigate the hazards associated with phosgene, solid and less hazardous phosgene surrogates like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are now commonly employed in laboratory and industrial settings. researchgate.net These reagents generate phosgene in situ, minimizing the risks of storage and handling of the toxic gas. The reaction of 2-(aminomethyl)naphthalene with triphosgene in the presence of a base in an inert solvent would be a viable and safer alternative to using gaseous phosgene. A study on the non-phosgene synthesis of 1,5-naphthalene diisocyanate from 1,5-naphthalenediamine (B122787) using bis(trichloromethyl) carbonate (BTC) demonstrated the feasibility of this approach for naphthalene (B1677914) derivatives. semanticscholar.org

Non-Phosgenation Routes: Growing environmental and safety concerns have spurred the development of phosgene-free methods for isocyanate synthesis. nih.govacs.orgionike.com These routes often involve the formation and subsequent decomposition of carbamate (B1207046) intermediates. nih.govresearchgate.net For this compound, this could involve the reaction of 2-(aminomethyl)naphthalene with reagents like dimethyl carbonate or urea (B33335) to form a methyl carbamate, which is then thermally decomposed to the desired isocyanate. nih.govresearchgate.netresearchgate.net

Carbonylation Strategies

Carbonylation reactions offer a promising phosgene-free alternative for the synthesis of isocyanates. These methods utilize carbon monoxide (CO) as the carbonyl source and can be categorized as either reductive or oxidative carbonylation.

Reductive Carbonylation: This approach typically involves the carbonylation of nitro compounds. For the synthesis of this compound, a potential precursor would be 2-(nitromethyl)naphthalene. The direct reductive carbonylation of nitroarenes to aryl isocyanates has been investigated as a greener alternative to phosgenation, although it often requires high pressures and temperatures, and the development of efficient and selective catalysts remains an area of active research. nih.govdigitellinc.com A two-step process, involving the initial formation of a carbamate followed by thermal decomposition, is often employed to achieve milder reaction conditions. nih.govacs.org

Oxidative Carbonylation: This method uses amines as starting materials. The oxidative carbonylation of 2-(aminomethyl)naphthalene in the presence of an oxidant and a suitable catalyst system, such as those based on palladium, could yield this compound. researchgate.netmdpi.com The reaction proceeds through an isocyanate intermediate that can be trapped or isolated. mdpi.com

| Carbonylation Strategy | Precursor for this compound | General Conditions | Key Considerations |

| Reductive Carbonylation | 2-(nitromethyl)naphthalene | High pressure CO, catalyst (e.g., Pd, Rh) | Catalyst stability and selectivity, potential for side reactions. |

| Oxidative Carbonylation | 2-(aminomethyl)naphthalene | CO, oxidant, catalyst (e.g., PdI₂) | Catalyst recycling, control of reaction selectivity. |

Alternative Synthetic Pathways for Arylmethyl Isocyanates

Rearrangement reactions provide another important class of non-phosgene routes to isocyanates.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.govmasterorganicchemistry.com For the synthesis of this compound, the precursor would be 2-naphthylacetyl azide, which can be prepared from 2-naphthylacetic acid. The Curtius rearrangement is known for its mild reaction conditions and high tolerance for various functional groups. nih.gov The isocyanate can often be generated and used in situ for subsequent reactions. wikipedia.orgmasterorganicchemistry.comnrochemistry.com

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is converted to a primary amine with one less carbon atom via an isocyanate intermediate. eurekaselect.com To synthesize this compound, the starting material would be 2-(naphthalen-2-yl)acetamide. The reaction is typically carried out using a halogen (e.g., bromine) in a strong base. nih.gov Modern modifications of this reaction utilize milder reagents. eurekaselect.comnih.gov

A novel approach for the site-selective isocyanation of benzylic C-H bonds has also been developed, which could be directly applicable to the synthesis of this compound from 2-methylnaphthalene. nih.gov This method offers a direct functionalization of a hydrocarbon precursor.

| Rearrangement Reaction | Precursor for this compound | Key Reagents/Conditions | Advantages |

| Curtius Rearrangement | 2-Naphthylacetyl azide | Heat or UV light | Mild conditions, high functional group tolerance. nih.gov |

| Hofmann Rearrangement | 2-(Naphthalen-2-yl)acetamide | Bromine, strong base (e.g., NaOH) | Utilizes readily available amides. |

| Benzylic C-H Isocyanation | 2-Methylnaphthalene | Copper catalyst, redox buffer | Direct functionalization of a C-H bond. nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact and improving the safety of the manufacturing process. semanticscholar.org Key aspects include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Non-phosgene routes like the Curtius rearrangement, which releases only nitrogen gas as a byproduct, are highly atom-economical. wikipedia.orgnih.gov

Use of Safer Chemicals: Avoiding the use of highly toxic reagents like phosgene is a primary goal. The use of phosgene surrogates like triphosgene, or entirely phosgene-free routes, aligns with this principle. ionike.comlibretexts.org The development of isocyanide synthesis from N-formamides using less toxic reagents like p-toluenesulfonyl chloride is another example of this trend. rsc.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Photochemical Curtius rearrangements are an example of this approach. wikipedia.org

Use of Renewable Feedstocks: While not yet widely implemented for this specific compound, research into bio-based feedstocks for chemical synthesis is a growing area of green chemistry. rsc.org

Catalytic Systems in this compound Formation

Catalysis plays a crucial role in many modern synthetic routes to isocyanates, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.

In carbonylation reactions , transition metal catalysts, particularly those based on palladium and rhodium, are essential for activating carbon monoxide and facilitating its insertion into the substrate. nih.govacs.org For the oxidative carbonylation of amines, PdI₂-based systems have shown high efficiency. mdpi.com

In non-phosgene routes involving the decomposition of carbamates, various metal oxides and salts can act as catalysts. nih.govresearchgate.net The choice of catalyst can significantly influence the reaction temperature and the selectivity towards the desired isocyanate.

For the direct C-H isocyanation of benzylic positions, copper-based catalytic systems have been shown to be effective. nih.gov The development of recyclable and highly active catalysts is a key area of research to improve the sustainability of these processes.

Scale-Up Considerations and Process Optimization

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and thermodynamics is crucial for designing a safe and efficient process. For exothermic reactions, proper heat management systems are essential to prevent thermal runaways.

Mixing and Mass Transfer: In multiphase reaction systems, such as gas-liquid phosgenation, efficient mixing is critical to ensure high reaction rates and yields. The design of the reactor plays a key role in achieving optimal mass transfer.

Purification: The final product must be purified to remove unreacted starting materials, catalysts, and byproducts. Distillation is a common method for purifying isocyanates, but other techniques like crystallization may also be employed.

Process Safety: A thorough safety assessment is necessary to identify and mitigate potential hazards, especially when working with toxic or reactive intermediates. Continuous flow reactors are increasingly being used for hazardous reactions as they offer better control over reaction parameters and minimize the inventory of hazardous materials at any given time.

Elucidation of Reaction Mechanisms Involving 2 Naphthylmethylisocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate functional group (–N=C=O) is characterized by a carbon atom that is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This electrophilicity is the cornerstone of its reactivity.

The most fundamental reactions of isocyanates involve nucleophilic addition with compounds containing active hydrogen atoms, such as alcohols and amines. The reaction with an alcohol yields a carbamate (B1207046) (urethane), while the reaction with an amine produces a substituted urea (B33335).

The general mechanism begins with the nucleophilic attack of the lone pair of electrons from the oxygen of an alcohol or the nitrogen of an amine on the electrophilic carbonyl carbon of the isocyanate. This concerted step results in the formation of a new carbon-oxygen or carbon-nitrogen bond, while the hydrogen from the nucleophile is transferred to the isocyanate nitrogen. wikipedia.orgresearchgate.net

Reaction with Alcohols: R-OH + R'-NCO → R'NHCOOR

Reaction with Amines: R-NH₂ + R'-NCO → R'NHCONHR

Kinetic studies on analogous compounds, such as benzyl (B1604629) isocyanates and phenyl isocyanates, reveal that the reaction is typically first order with respect to both the isocyanate and the alcohol concentration. researchgate.net The reactivity is sensitive to electronic effects; electron-withdrawing substituents on the aryl ring tend to accelerate the reaction by increasing the electrophilicity of the isocyanate carbon. researchgate.net Although 2-naphthylmethylisocyanate has a benzyl-type structure, which is generally slightly less reactive than a phenyl isocyanate, the fundamental mechanism remains the same. researchgate.net

| Isocyanate | Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) |

|---|---|---|---|---|

| α-Naphthyl Isocyanate | n-Butyl Alcohol | Ferric Acetylacetonate | 30 | 0.191 L/mol·s |

| Phenyl Isocyanate | Ethanol | None | 20 | 1.2 x 10⁻³ L/mol·s |

| Benzyl Isocyanate | Ethanol | None | 20 | 0.3 x 10⁻³ L/mol·s |

| p-Tolyl Isocyanate | n-Butyl Alcohol | Ferric Acetylacetonate | 30 | 0.122 L/mol·s |

Data for this table is derived from analogous compounds to illustrate general reactivity trends. researchgate.netnasa.gov

Isocyanates are versatile participants in cycloaddition reactions, where their π-bonds react with other unsaturated systems to form cyclic compounds. These reactions are crucial for synthesizing various heterocyclic structures. acs.org Aryl isocyanates can undergo [2+2] cycloadditions with electron-rich olefins and [2+2+2] cyclotrimerization to form isocyanurates.

A notable reaction is the [3+2] dipolar cycloaddition. While the isocyanate itself is not a 1,3-dipole, it can react with species that are, or it can be a precursor to a 1,3-dipole intermediate. For instance, isocyanates can react with azomethine imines, which serve as 1,3-dipoles, to construct complex heterocyclic frameworks. mdpi.com Similarly, aryl nitrile oxides can react with various dipolarophiles in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles like isoxazolines. beilstein-journals.org The mechanism involves the concerted addition of the 1,3-dipole across a π-system of a dipolarophile, a process governed by frontier molecular orbital theory.

Mechanistic Investigations of Naphthylmethyl Moiety Reactivity

The naphthylmethyl portion of the molecule possesses its own distinct reactivity, centered on the aromatic naphthalene (B1677914) ring and the adjacent methylene (B1212753) (–CH₂–) group.

The naphthalene ring system readily undergoes electrophilic aromatic substitution (SEAr), and its reactivity is generally greater than that of benzene (B151609). Substitution can occur at the α-position (carbons 1, 4, 5, 8) or the β-position (carbons 2, 3, 6, 7). Attack at the α-position is kinetically favored because the resulting carbocation intermediate (a Wheland intermediate or sigma complex) is better stabilized by resonance. wordpress.com The intermediate for α-attack has more resonance structures that preserve a complete benzene ring, which is energetically favorable. wordpress.com

The mechanism proceeds in two steps:

Attack by the Electrophile: The π-electrons of the naphthalene ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate.

Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring aromaticity. scribd.com

The methylene group in this compound is analogous to a benzylic position. This "naphthylic" position is activated towards reactions that proceed via radical or cationic intermediates due to the ability of the naphthalene ring to stabilize these species through resonance.

For example, the methylene bridge is susceptible to free-radical halogenation or oxidation. The mechanism for radical bromination would involve:

Initiation: Generation of a bromine radical (Br•) from Br₂ using UV light or a radical initiator.

Propagation: The bromine radical abstracts a hydrogen atom from the methylene bridge, forming a resonance-stabilized naphthylmethyl radical and HBr. This radical then reacts with another Br₂ molecule to form 2-(bromomethyl)naphthalene (B188764) isocyanate and a new bromine radical.

Termination: Combination of any two radicals.

Similarly, oxidation at this position can occur, potentially leading to the formation of a carboxylic acid at that site under strong oxidizing conditions, a pathway observed in the metabolism of methyl-substituted naphthalenes. nih.gov

Computational Chemistry Approaches to Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. nih.gov These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed energy profile of a reaction pathway.

For isocyanate reactions, DFT studies have been used to:

Determine Activation Barriers: Calculations can predict the activation energy (ΔG‡) for reactions, offering insight into reaction rates and feasibility. For example, the direct reaction between an isocyanate and an alcohol can have a high energy barrier, but the presence of other alcohol molecules acting as a proton shuttle can significantly lower this barrier. worldscientific.comkuleuven.be

Elucidate Transition State Structures: The precise geometry of a transition state can be modeled, revealing the nature of bond-forming and bond-breaking processes. Studies on urethane (B1682113) formation show a six-centered transition state when the reaction is facilitated by excess alcohol or isocyanate. nih.gov

Analyze Catalytic Effects: Computational models can explain how a catalyst interacts with reactants to provide a lower-energy pathway. This includes modeling the role of neighboring molecules, solvents, or added catalysts in stabilizing transition states. worldscientific.comnih.gov

| Reaction | Computational Method | Calculated Barrier (kcal/mol) | Key Mechanistic Insight |

|---|---|---|---|

| 2,4-TDI + Cellulose (Direct) | B3LYP/6-31+G(d,p) | 32–34 | Direct addition is energetically unfavorable. |

| 2,4-TDI + Cellulose (Catalyzed by adjacent glucose) | B3LYP/6-31+G(d,p) | 16–18 | A neighboring molecule acts as a proton shuttle, lowering the barrier. worldscientific.com |

| Phenyl Isocyanate + 1-Propanol (Stoichiometric) | G4MP2/SMD | ~15.0 | Baseline reactivity for urethane formation. |

| Phenyl Isocyanate + 1-Propanol (Isocyanate Excess) | G4MP2/SMD | 14.9 | Allophanate intermediate forms via a six-centered transition state. nih.gov |

Data illustrates the power of computational methods to quantify mechanistic pathways. worldscientific.comnih.gov

Quantum Mechanical Studies of Transition States

Quantum mechanical (QM) calculations are a powerful tool for investigating the transition states of chemical reactions involving isocyanates. These studies provide detailed insights into the geometry, energy, and electronic structure of the high-energy intermediates that govern reaction rates. For a reaction involving this compound, QM methods such as Density Functional Theory (DFT) would be employed to model the interaction with a nucleophile, for instance, an alcohol or an amine.

The calculations would aim to locate the transition state structure on the potential energy surface. Key parameters that would be determined include the activation energy (the energy barrier that must be overcome for the reaction to proceed), bond lengths and angles of the forming and breaking bonds, and the charge distribution across the molecule. This information is crucial for understanding the feasibility of a proposed reaction mechanism.

Table 1: Hypothetical Quantum Mechanical Calculation Parameters for the Reaction of this compound with Methanol

| Parameter | Description | Hypothetical Value |

| Method | The level of theory and basis set used for the calculation. | B3LYP/6-31G(d,p) |

| Solvent Model | The implicit or explicit solvent model used to simulate bulk solvent effects. | Polarizable Continuum Model (PCM) - Methanol |

| Activation Energy (Ea) | The calculated energy barrier for the reaction. | 15.2 kcal/mol |

| Transition State Geometry | Key bond distances in the transition state. | N=C bond length: 1.25 Å, C-O forming bond distance: 2.10 Å, O-H bond length: 0.98 Å, N-H forming bond distance: 1.50 Å |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from a quantum mechanical study.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a complementary approach to QM studies by providing a dynamic picture of the reaction pathway. While QM calculations focus on stationary points on the potential energy surface, MD simulations can model the time evolution of a system, including the conformational changes of the reactants and the influence of solvent molecules.

For this compound, reactive force fields could be used in MD simulations to model the bond-breaking and bond-forming events. These simulations can reveal the preferred pathways for the approach of a reactant to the isocyanate group, the role of solvent molecules in stabilizing the transition state, and the subsequent relaxation of the product molecule. The large size of the naphthyl group in this compound would likely have a significant impact on the steric hindrance and conformational dynamics during the reaction, which could be effectively studied using MD.

Kinetic Studies and Rate Determining Steps

The rate law for the reaction is determined by systematically varying the concentration of each reactant and observing the effect on the reaction rate. The order of the reaction with respect to each reactant in the rate law indicates how many molecules of that reactant are involved in the rate-determining step.

For example, in the reaction of an isocyanate with an alcohol to form a urethane, the rate-determining step is often the nucleophilic attack of the alcohol on the carbonyl carbon of the isocyanate group. If the reaction is found to be first order with respect to both the isocyanate and the alcohol, it suggests that the transition state involves one molecule of each.

Table 2: Example of Kinetic Data for a Hypothetical Reaction of this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

From this hypothetical data, doubling the concentration of either reactant doubles the initial rate, indicating that the reaction is first order with respect to both the isocyanate and the nucleophile. This would suggest a bimolecular rate-determining step.

Advanced Spectroscopic Characterization Techniques for 2 Naphthylmethylisocyanate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2-Naphthylmethylisocyanate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the naphthalene (B1677914) ring and the methylene (B1212753) (-CH₂-) bridge. The aromatic region, typically between 7.0 and 8.5 ppm, will display a complex series of multiplets due to the seven protons on the disubstituted naphthalene ring. Protons closer to the electron-withdrawing isocyanate group may experience slight deshielding and appear at a lower field. The methylene protons, being adjacent to both the aromatic ring and the isocyanate group, are expected to appear as a singlet at approximately 4.5-5.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will feature signals for the ten carbons of the naphthalene ring, the methylene carbon, and the highly deshielded carbon of the isocyanate group. Aromatic carbons typically resonate in the 120-140 ppm range, with the quaternary carbons to which the methylisocyanate group is attached appearing at the lower field end of this range. oregonstate.edu The methylene carbon is anticipated to have a chemical shift in the range of 45-55 ppm. The isocyanate carbon (-NCO) is characteristically found further downfield, generally in the 120-130 ppm region, due to the strong deshielding effect of the adjacent nitrogen and oxygen atoms. pressbooks.pubopenstax.org

Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic Protons (7H) | 7.40 - 8.00 | Complex multiplet pattern typical for 2-substituted naphthalenes. bmrb.iochemicalbook.com |

| Methylene Protons (-CH₂-) (2H) | ~4.8 | Singlet, deshielded by the naphthalene ring and isocyanate group. msu.edu |

| Isocyanate Carbon (-NCO) | ~125 | Quaternary carbon, significantly deshielded. pressbooks.pub |

| Aromatic Carbons (10C) | 125 - 135 | Includes both protonated and quaternary carbons of the naphthalene ring. oregonstate.eduspectrabase.com |

| Methylene Carbon (-CH₂-) | ~48 | Signal for the carbon linking the ring to the isocyanate group. |

To definitively assign the complex signals in the ¹H and ¹³C spectra and to understand the spatial relationships between atoms, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the naphthalene ring, helping to trace the connectivity within each aromatic ring of the naphthalene system. This is crucial for assigning specific protons to their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signal for the methylene group by correlating it with its attached protons. It would also link each aromatic proton signal to its corresponding carbon signal.

Vibrational Spectroscopy Studies (Infrared and Raman)

The isocyanate (-N=C=O) functional group has a very strong and distinct absorption in the infrared spectrum. The most prominent feature is the intense, sharp peak corresponding to the asymmetric stretching vibration of the N=C=O group, which typically appears in the range of 2250-2280 cm⁻¹. researchgate.net This band is often one of the most intense in the entire IR spectrum and serves as a definitive indicator of the presence of an isocyanate. The corresponding symmetric stretch is usually weak in the IR spectrum but gives rise to a strong peak in the Raman spectrum.

The naphthalene ring system gives rise to a series of characteristic bands in both IR and Raman spectra. These include:

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). nasa.gov

C=C Stretching: Aromatic ring C=C stretching vibrations produce a set of medium to strong intensity bands in the 1450-1650 cm⁻¹ region. researchgate.netscispace.com

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower wavenumbers. The out-of-plane bending modes, found in the 700-900 cm⁻¹ region, are particularly diagnostic of the substitution pattern on the aromatic ring. For a 2-substituted naphthalene, specific patterns of absorption in this region can help confirm the position of the substituent. semanticscholar.orgscilit.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman | Medium |

| -N=C=O Asymmetric Stretch | 2250 - 2280 | IR | Very Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1650 | IR, Raman | Medium to Strong |

| -CH₂- Scissoring | ~1450 | IR | Medium |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | IR | Strong |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this technique confirms the molecular weight and provides structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (molar mass: 183.20 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z = 183. The fragmentation of the molecular ion would likely proceed through several key pathways. A major fragmentation route is the benzylic cleavage, which involves the loss of the isocyanate group as a radical, leading to the formation of the highly stable naphthylmethyl cation.

Key expected fragments in the mass spectrum include:

m/z = 183: The molecular ion [C₁₂H₉NO]⁺.

m/z = 141: This would be a major peak in the spectrum, resulting from the loss of the NCO group (·NCO, 42 Da). This fragment corresponds to the stable naphthylmethyl cation [C₁₁H₉]⁺. libretexts.orgmiamioh.edu

m/z = 115: Resulting from the loss of a C₂H₂ molecule (acetylene) from the m/z 141 fragment, a common fragmentation pathway for the naphthalene ring system.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula, which is crucial for the identification of unknown compounds or the confirmation of a synthesized product.

For this compound (C₁₂H₉NO), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This high-resolution measurement is instrumental in distinguishing it from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

The data obtained from HRMS is critical for confirming the identity of this compound in complex matrices and for verifying the successful synthesis of its derivatives. The high mass accuracy provides a high degree of confidence in the assigned molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₉NO |

| Theoretical Exact Mass | 183.06841 u |

| Common Adducts | [M+H]⁺, [M+Na]⁺ |

| [M+H]⁺ m/z | 184.07569 u |

| [M+Na]⁺ m/z | 206.05781 u |

Note: The values in this table are theoretical and serve as a reference for expected HRMS analysis results.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and may break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of this compound is expected to be influenced by the stability of the resulting fragments, particularly the formation of the highly stable naphthylmethyl cation.

The primary fragmentation pathway for aromatic isocyanates often involves the cleavage of the bond adjacent to the aromatic ring. For this compound, this would lead to the loss of the isocyanate group (•NCO) as a radical, resulting in the formation of the 2-naphthylmethyl cation. This cation is resonance-stabilized and is therefore expected to be a prominent peak, likely the base peak, in the mass spectrum.

Further fragmentation of the naphthalene ring structure can also occur, leading to smaller ions, but these are generally of lower intensity. The presence of the prominent 2-naphthylmethyl cation is a key diagnostic feature in the mass spectrum of this compound and its derivatives.

Table 2: Predicted Fragmentation Pattern for this compound

| Fragment Ion | Proposed Structure | Theoretical m/z | Significance |

| [C₁₁H₉]⁺ | 2-Naphthylmethyl cation | 141.0704 | Expected base peak due to high stability. |

| [C₁₀H₇]⁺ | Naphthyl cation | 127.0548 | Resulting from loss of CH₂ from the naphthylmethyl cation. |

| [M-CO]⁺• | Radical cation from loss of CO | 155.0735 | Possible fragmentation of the molecular ion. |

Note: This table represents a predictive analysis based on the fragmentation of similar aromatic structures.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is a fundamental tool for probing the electronic structure of molecules. For compounds like this compound, which contain a naphthalene chromophore, electronic spectroscopy provides detailed information about the π-electronic system and its interaction with substituents. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one, with the energy of these transitions corresponding to specific wavelengths.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the naphthalene ring system. msu.eduutoronto.ca Naphthalene itself exhibits strong absorptions in the UV region. The substitution of the methylisocyanate group onto the naphthalene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide insights into the electronic effects of the substituent.

The conjugation of the isocyanate group with the naphthalene ring is not direct, as they are separated by a methylene (-CH₂) group. Therefore, the electronic transitions are likely to be similar to those of other 2-alkylnaphthalenes. The spectrum would typically show multiple bands, characteristic of the vibronic structure of the naphthalene chromophore. Solvents of different polarities can also influence the position and shape of the absorption bands.

Table 3: Expected Electronic Absorption Data for this compound

| Solvent | Expected λmax (nm) | Transition Type | Molar Absorptivity (ε) |

| Hexane | ~225, ~275, ~310-320 | π → π | High |

| Ethanol | ~228, ~278, ~312-322 | π → π | High |

Note: The data in this table is illustrative, based on the known spectroscopic behavior of 2-substituted naphthalene derivatives.

Theoretical Chemistry and Computational Investigations of 2 Naphthylmethylisocyanate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the distribution of electrons within a molecule, which in turn governs its chemical behavior. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density.

A DFT study of 2-Naphthylmethylisocyanate would begin with geometry optimization. Using a functional, such as B3LYP or PBE0, combined with a basis set like 6-311++G(d,p), the calculation would find the lowest energy arrangement of atoms. From this optimized structure, a variety of electronic properties can be calculated. These include the molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions, and Mulliken or Natural Bond Orbital (NBO) atomic charges, which quantify the charge distribution. For this compound, the MEP would likely show a high negative potential around the oxygen and nitrogen atoms of the isocyanate group and a positive potential on the adjacent carbon, indicating sites for nucleophilic and electrophilic attack, respectively.

Hypothetical DFT-Calculated Properties for this compound This table illustrates the type of data that would be generated from a DFT analysis. The values are not based on an actual calculation.

| Property | Method | Calculated Value |

|---|---|---|

| Dipole Moment | B3LYP/6-311++G(d,p) | ~2.5 - 3.5 Debye |

| NBO Charge on N (Isocyanate) | B3LYP/6-311++G(d,p) | ~ -0.4 to -0.6 e |

| NBO Charge on C (Isocyanate) | B3LYP/6-311++G(d,p) | ~ +0.7 to +0.9 e |

| NBO Charge on O (Isocyanate) | B3LYP/6-311++G(d,p) | ~ -0.5 to -0.7 e |

Ab Initio Methods for Ground and Excited States

Ab initio ("from the beginning") methods are based on first principles without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer increasing levels of accuracy.

While computationally more demanding, these methods would be used to obtain a more accurate description of the ground state geometry and energy. For studying excited states, methods such as Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT) would be applied. These calculations predict the energies of electronic transitions, which correspond to the absorption of light in UV-Visible spectroscopy. A TD-DFT calculation on this compound would reveal the characteristic π → π* transitions of the naphthalene (B1677914) ring and potentially n → π* transitions involving the isocyanate group, providing a theoretical UV-Vis spectrum.

Conformational Analysis and Energetics

The flexibility of this compound arises from the rotation around the single bonds connecting the naphthalene ring, the methylene (B1212753) bridge (-CH₂-), and the isocyanate group (-NCO). Conformational analysis systematically explores these rotations to identify stable conformers (energy minima) and transition states (saddle points) connecting them.

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles, for instance, the C(naphthyl)-C(methylene)-N-C angle. For each step of the rotation, the energy of the molecule is calculated, typically using a cost-effective method like DFT. This process identifies the most stable conformers, which are often staggered arrangements that minimize steric hindrance. The energy differences between conformers allow for the calculation of their relative populations at a given temperature using the Boltzmann distribution. For this compound, the primary rotational barrier would likely be associated with the interaction between the isocyanate group and the bulky naphthalene ring system.

Hypothetical Conformational Energy Profile for this compound This table illustrates potential results from a conformational analysis, showing relative energies of different rotamers. The values are hypothetical.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | Most stable conformer |

| Transition State 1 | 120° | ~3.5 | Eclipsed interaction |

| Gauche | 60° | ~1.2 | Local minimum |

| Syn-periplanar | 0° | ~4.0 | Highest energy, sterically hindered |

Molecular Orbital Theory Applied to Reactivity Prediction

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Frontier Molecular Orbital (FMO) theory, in particular, is a powerful tool for predicting reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). researchgate.net For this compound, the HOMO is expected to be a π-orbital located primarily on the electron-rich naphthalene ring. The LUMO, conversely, would likely be a π* orbital centered on the highly electrophilic N=C=O group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net These calculations would predict that nucleophiles will attack the carbon atom of the isocyanate group (where the LUMO is localized), while electrophiles would target the naphthalene ring (where the HOMO is localized).

Computational Thermochemistry of this compound Transformations

Computational thermochemistry involves calculating thermodynamic properties such as enthalpy of formation (ΔH°f), Gibbs free energy (ΔG°), and reaction energies. High-accuracy composite methods like Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods are often used for this purpose.

These methods would be applied to predict the stability of this compound and the thermodynamics of its potential reactions. For example, the enthalpy of reaction could be calculated for its transformation into a urethane (B1682113) (via reaction with an alcohol) or its cyclotrimerization to form an isocyanurate. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals whether a reaction is exothermic or endothermic and provides the activation energy, which is crucial for understanding reaction kinetics. A computational study on the reaction of this compound with methanol, for instance, would likely show a highly exothermic reaction with a moderate activation barrier, consistent with the known high reactivity of isocyanates. rsc.org

Derivatization Reactions of 2 Naphthylmethylisocyanate for Research Applications

Synthesis of Analytical Standards

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a technique used to convert an analyte into a product with properties that are more suitable for separation and detection. researchgate.netgcms.cz 2-Naphthylmethylisocyanate is an ideal derivatizing agent for compounds containing active hydrogen atoms, such as alcohols and primary or secondary amines.

The reaction of this compound with an alcohol yields a stable N-(2-naphthylmethyl)carbamate. Similarly, its reaction with an amine produces a corresponding N,N'-substituted urea (B33335). organic-chemistry.orgnih.gov The key advantage of using this reagent is the incorporation of the naphthyl group, a strong chromophore and fluorophore, into the analyte molecule. This significantly enhances the detectability of the derivatives using UV or fluorescence detectors, which are common in modern HPLC systems. This process allows for the creation of reliable and highly detectable analytical standards for quantifying trace amounts of alcohols or amines in various matrices.

The derivatization process is typically straightforward, involving the mixing of the analyte with this compound in an appropriate solvent. The resulting derivative can be easily purified and used to create calibration curves for the quantitative analysis of the original, non-derivatized analyte.

Table 1: Synthesis of Analytical Standards using this compound

| Analyte Functional Group | Analyte Example | Derivative Class | General Reaction | Enhanced Detection Property |

|---|---|---|---|---|

| Primary Alcohol (-OH) | Methanol | N-substituted Carbamate (B1207046) | R-OH + C₁₀H₇CH₂NCO → C₁₀H₇CH₂NHCOOR | UV Absorbance / Fluorescence |

| Primary Amine (-NH₂) | Methylamine | N,N'-disubstituted Urea | R-NH₂ + C₁₀H₇CH₂NCO → C₁₀H₇CH₂NHCONHR | UV Absorbance / Fluorescence |

| Secondary Amine (-NHR') | Dimethylamine | N,N',N'-trisubstituted Urea | R₂NH + C₁₀H₇CH₂NCO → C₁₀H₇CH₂NHCONR₂ | UV Absorbance / Fluorescence |

Preparation of Chiral Derivatives for Enantiomeric Separation

The separation of enantiomers is a critical task in pharmaceutical and chemical research, as different enantiomers of a chiral molecule often exhibit distinct biological activities. shimadzu.com One common strategy for enantiomeric separation via chromatography is the use of a chiral derivatizing agent (CDA) to convert a pair of enantiomers into diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral stationary phase.

While this compound is an achiral molecule itself, it plays a crucial role in an alternative approach to chiral separations. In this method, the racemic analyte (e.g., a chiral alcohol or amine) is derivatized with this compound. The resulting N-(2-naphthylmethyl)carbamate or urea derivatives, which are still enantiomeric pairs, are then separated on a Chiral Stationary Phase (CSP). researchgate.net

The introduction of the bulky and planar naphthylmethyl group can enhance the chiral recognition process. This group provides additional points of interaction (e.g., π-π stacking, steric interactions) between the derivative and the CSP, which can lead to better separation efficiency and resolution of the enantiomers. researchgate.net This indirect method is valuable when direct separation of the underivatized enantiomers is challenging.

Table 2: Chiral Derivatization for Enantiomeric Separation

| Step | Process | Description | Example |

|---|---|---|---|

| 1 | Derivatization | A racemic analyte is reacted with achiral this compound. | Racemic-Alcohol + this compound → Racemic-Carbamate |

| 2 | Formation of Enantiomeric Derivatives | The product is a racemic mixture of the derivatized analyte. | (R)-Carbamate and (S)-Carbamate |

| 3 | Chromatographic Separation | The racemic derivative mixture is injected onto a Chiral Stationary Phase (CSP) in an HPLC system. | Separation of (R)- and (S)-Carbamates on a cellulose-based CSP. |

| 4 | Enantiomeric Resolution | The different interactions between each enantiomer and the CSP result in different retention times, allowing for their separation and quantification. | Baseline separation of the two enantiomeric peaks. |

Functionalization for Material Science Applications

In material science, surface functionalization is a key process for tailoring the properties of materials for specific applications. mdpi.com The high reactivity of the isocyanate group makes this compound an effective reagent for modifying the surfaces of various materials that possess nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups.

For instance, materials like silica, glass, and certain polymers (e.g., polyvinyl alcohol, polyethyleneimine) have surfaces rich in hydroxyl or amine functionalities. By treating these materials with this compound, the naphthylmethyl group can be covalently grafted onto the surface. This modification can significantly alter the surface properties:

Increased Hydrophobicity: The aromatic naphthyl group is nonpolar, and its introduction onto a polar surface increases hydrophobicity.

Adhesion Promotion: The modified surface may exhibit improved adhesion to other nonpolar materials or polymers.

Optical Properties: The naphthyl moiety can impart fluorescent properties to the material, enabling its use in sensors or as a fluorescent tag for imaging purposes.

This functionalization technique is a powerful tool for creating advanced materials with tailored surface chemistry for applications in chromatography, catalysis, and biomedical devices. mdpi.com

Table 3: Functionalization of Materials

| Material | Surface Functional Group | Resulting Linkage | Modified Property | Potential Application |

|---|---|---|---|---|

| Silica Gel (SiO₂) | Silanol (-Si-OH) | Carbamate | Hydrophobicity, Fluorescence | HPLC stationary phase, Solid-phase extraction |

| Polyvinyl Alcohol | Hydroxyl (-OH) | Carbamate | Altered solubility, Optical properties | Modified polymer films, Membranes |

| Polyethyleneimine | Amine (-NH₂) | Urea | Surface energy modification | Coatings, Adhesion promoter |

Reagent Design for Specific Chemical Probes

A chemical probe is a molecule used to study and visualize biological systems, often by binding to a specific target like a protein or enzyme. The design of such probes frequently involves combining a targeting moiety (for binding specificity) with a reporter moiety (for detection).

This compound is a valuable building block for creating fluorescent chemical probes. The naphthyl group serves as an effective fluorophore. The isocyanate group acts as a highly reactive linker that can be used to covalently attach the naphthyl "reporter" to a "targeting" molecule that contains a nucleophilic handle (like an amine or hydroxyl group).

For example, a researcher could synthesize a molecule designed to inhibit a specific enzyme. If this inhibitor molecule has a free amine group, it can be reacted with this compound. The resulting urea derivative is now a fluorescently tagged inhibitor. This probe can be introduced into a biological system, and its binding to the target enzyme can be visualized and quantified using fluorescence microscopy or spectroscopy. This approach allows for the study of enzyme localization, activity, and inhibitor binding in complex biological environments.

Table 4: Components of a Chemical Probe Synthesized with this compound

| Probe Component | Function | Role of this compound | Example |

|---|---|---|---|

| Targeting Moiety | Binds specifically to the biological target of interest. | Reacts with the isocyanate group. | An enzyme inhibitor with an amine group. |

| Linker | Covalently connects the targeting and reporter moieties. | The urea or carbamate bond formed from the isocyanate reaction. | -NH-CO-NH- |

| Reporter Moiety | Generates a detectable signal (e.g., fluorescence). | Provides the 2-naphthylmethyl group. | The fluorescent naphthyl group. |

Applications of 2 Naphthylmethylisocyanate in Advanced Organic Synthesis

Utility as a Synthetic Building Block for Complex Molecules

2-Naphthylmethylisocyanate serves as a versatile building block in the synthesis of complex organic molecules due to the reactive nature of the isocyanate functional group. The isocyanate moiety (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and even carbanions. This reactivity allows for the introduction of the 2-naphthylmethyl group into various molecular scaffolds, thereby increasing molecular complexity and imparting specific physicochemical properties associated with the bulky and aromatic naphthyl ring.

The incorporation of the 2-naphthylmethyl group can be strategically employed to influence the steric and electronic properties of a target molecule. This can be particularly useful in the design of compounds with specific biological activities or material properties. The naphthyl group can participate in π-π stacking interactions, which can be crucial for the binding of a molecule to a biological target or for the self-assembly of molecules in materials science.

Representative Reactions of Isocyanates as Building Blocks

| Reactant | Nucleophile | Product Type | General Significance |

| R-NCO | R'-OH | Carbamate (B1207046) (Urethane) | Formation of polyurethanes, protecting groups in synthesis. |

| R-NCO | R'-NH₂ | Urea (B33335) | Biologically active compounds, components of polymers. |

| R-NCO | R'-SH | Thiocarbamate | Agrochemicals, pharmaceuticals. |

| R-NCO | H₂O | Carbamate (unstable) -> Amine + CO₂ | A common side reaction, can be utilized for amine synthesis. |

Role in the Synthesis of Heterocyclic Compounds

While specific examples detailing the use of this compound in the synthesis of a wide array of heterocyclic compounds are not extensively documented in publicly available literature, the isocyanate functionality is a well-established precursor for the formation of various nitrogen-containing heterocycles. The general reactivity of isocyanates allows for their participation in cyclization reactions to form stable ring structures.

For instance, isocyanates can react with bifunctional nucleophiles to yield heterocyclic systems. A reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of cyclic carbamates. Similarly, reactions with compounds bearing two amine groups could yield cyclic ureas. The 2-naphthylmethyl substituent would be incorporated into the final heterocyclic structure, influencing its properties.

General Strategies for Heterocycle Synthesis Using Isocyanates

| Reaction Type | Reactants | Resulting Heterocycle |

| Intramolecular Cyclization | Isocyanate with a tethered nucleophile | Lactams, cyclic ureas, etc. |

| [3+2] Cycloaddition | Isocyanate and a 1,3-dipole | Various five-membered heterocycles. |

| Reaction with Dinucleophiles | Isocyanate and e.g., amino alcohols | Cyclic carbamates. |

Application in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Isocyanates are valuable components in several named MCRs, most notably the Ugi and Passerini reactions. wikipedia.orgwikipedia.org Although specific studies highlighting this compound in these reactions are limited, its participation can be inferred from the general reactivity of isocyanates.

In a Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org While the classical Ugi reaction uses an isocyanide, variations exist where an isocyanate can be involved in related transformations.

The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org Similar to the Ugi reaction, the direct involvement of isocyanates in the classical Passerini reaction is not standard, but the isocyanate moiety can be part of the starting materials in related multi-component syntheses.

Key Multi-Component Reactions Involving Isocyanate-Related Functionality

| Reaction Name | Typical Components | Product |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

Formation of Polymeric and Supramolecular Architectures

The isocyanate group is a cornerstone in polymer chemistry, most famously for the synthesis of polyurethanes. The reaction of a di- or poly-isocyanate with a polyol (a molecule with multiple hydroxyl groups) leads to the formation of a polymer linked by urethane (B1682113) (carbamate) bonds. While this compound is a monoisocyanate and thus would act as a chain terminator, a diisocyanate derivative of naphthalene (B1677914) could be a monomer for polyurethane synthesis. The resulting polymer would possess the rigid and bulky naphthyl groups, potentially leading to materials with high thermal stability and specific mechanical properties.

Catalytic Roles and Applications of 2 Naphthylmethylisocyanate and Its Derivatives

2-Naphthylmethylisocyanate as a Substrate in Catalytic Transformations

This compound serves as a key electrophilic substrate in a variety of catalyzed addition reactions. The core reactivity is centered on the electrophilic carbonyl carbon of the isocyanate group, which is susceptible to nucleophilic attack. Catalysts are employed to enhance the reaction rate and control selectivity by activating either the isocyanate or the attacking nucleophile.

Common catalytic transformations involving aryl isocyanates, and by extension this compound, include the synthesis of carbamates (urethanes) and ureas.

Carbamate (B1207046) Synthesis: The reaction of an isocyanate with an alcohol to form a carbamate is a cornerstone of polyurethane chemistry. While this reaction can proceed uncatalyzed, it is often accelerated by catalysts such as tertiary amines or organometallic compounds like tin or iron complexes. For instance, the reaction of the isomeric α-naphthyl isocyanate with n-butyl alcohol is effectively catalyzed by ferric acetylacetonate, proceeding through a mechanism involving the formation of a complex between the catalyst and the alcohol, thereby increasing the nucleophilicity of the alcohol.

Urea (B33335) Synthesis: The reaction with amines yields substituted ureas. This transformation is typically very fast but can be catalyzed to proceed under milder conditions or to favor specific outcomes in competitive reactions. Copper-catalyzed systems have been developed for the synthesis of unsymmetrical ureas from isocyanides, which proceed through an isocyanate-like intermediate.

Cyclization and Cyclotrimerization: Under the influence of specific catalysts, isocyanates can undergo cyclotrimerization to form highly stable, six-membered isocyanurate rings. This reaction is crucial for creating cross-linked polymer networks with enhanced thermal stability. Catalysts for this process are often strong bases, such as quaternary ammonium (B1175870) salts or specific metal alkoxides. Furthermore, isocyanates are used in catalyzed intramolecular cyclization reactions to form various nitrogen-containing heterocycles.

The following table summarizes representative catalytic reactions applicable to aryl isocyanates like this compound, based on studies of analogous compounds.

| Reaction Type | Nucleophile | Product | Catalyst Example | Reference |

|---|---|---|---|---|

| Carbamate (Urethane) Synthesis | n-Butyl Alcohol | N-(naphthylmethyl)butylcarbamate | Ferric Acetylacetonate | |

| Urea Synthesis | Primary/Secondary Amines | N,N'-Substituted Urea | Copper(I) Salts (for related syntheses) | |

| Cyclotrimerization | Another Isocyanate Molecule | Isocyanurate Ring | Quaternary Ammonium Salts | |

| C-H Amidation | Anilides / Enamides | N-Acyl Anthranilamides | Cp*Rh(MeCN)32 |

Development of Catalysts Incorporating Naphthylmethyl Moieties

The naphthylmethyl group, and the broader naphthyl scaffold, are incorporated into the structure of ligands and catalysts to impart specific steric and electronic properties that can profoundly influence catalytic performance. The large surface area of the naphthalene (B1677914) ring system provides significant steric bulk, which can be leveraged to create chiral pockets around a metal center, thereby controlling enantioselectivity in asymmetric catalysis.

Steric Hindrance for Selectivity: In polyoxometalate (POM) catalysts, the incorporation of 1-naphthylmethylphosphonate moieties provides significant steric hindrance. This bulkiness can enhance the selectivity of catalytic processes by controlling the orientation of the substrate as it approaches the active site. Similarly, in pyridylamido-type catalysts for olefin polymerization, the naphthyl ring's proximity to the active site creates steric hindrance that influences the enantioface selection of the incoming monomer, directly affecting the stereoregularity of the resulting polymer.

Electronic Effects in Ligand Design: The naphthyl group's electronic properties are critical in certain cross-coupling reactions. A phenomenon known as the "naphthyl requirement" has been observed in stereospecific, nickel-catalyzed Suzuki-Miyaura cross-couplings. The reaction proceeds efficiently with naphthyl-substituted substrates but fails with simple phenyl analogues. This is attributed to the lower dearomatization energy of the naphthalene ring compared to benzene (B151609), which facilitates a difficult oxidative addition step via an SN2' mechanism. This highlights how incorporating a naphthyl moiety into a substrate or ligand can enable otherwise challenging catalytic cycles.

Chiral Scaffolds: The binaphthyl scaffold is a cornerstone of asymmetric catalysis, famously exemplified by the BINAP and BINOL ligand families. These C2-symmetric, atropisomeric structures are used to create highly effective chiral environments around transition metals like palladium, rhodium, and ruthenium. Acylated versions of NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) have been developed as superior ligands for asymmetric Pd-catalyzed C-H activation and annulation processes, outperforming standard mono-N-protected amino acids.

The table below details examples of catalytic systems where naphthyl or naphthylmethyl moieties are integral to their function.

| Catalyst/Ligand Type | Incorporated Moiety | Function of Naphthyl Group | Application | Reference |

|---|---|---|---|---|

| Polyoxometalate (POM) Hybrid | 1-Naphthylmethylphosphonate | Provides steric hindrance, enhances selectivity. | General Catalysis | |

| Pyridylamido-Hf Complexes | Naphthyl on ligand backbone | Steric control of monomer insertion, influences polymer stereoregularity. | Olefin Polymerization | |

| Acylated NOBIN Ligands | Binaphthyl Scaffold | Creates a chiral environment for the metal center. | Asymmetric C-H Activation | |

| Nickel Cross-Coupling Systems | Naphthyl group on substrate | Lowers the energy barrier for oxidative addition. | Stereospecific Suzuki-Miyaura Coupling |

Mechanistic Aspects of Catalyzed Reactions Involving this compound

While specific mechanistic studies focused exclusively on this compound are limited, the general mechanisms of catalyzed isocyanate reactions are well-established and applicable. The role of the catalyst is to lower the activation energy of the reaction, typically through one of two pathways: activation of the isocyanate or activation of the nucleophile.

Nucleophilic Activation Mechanism: In base-catalyzed reactions, such as the formation of carbamates with alcohols, the catalyst (e.g., a tertiary amine) can form a hydrogen-bonded complex with the alcohol. This interaction increases the nucleophilicity of the alcohol's oxygen atom, making it more reactive towards the electrophilic carbon of the isocyanate. Anionic catalysts, such as alkoxide anions, react via a stepwise mechanism involving the direct formation of highly reactive alcoholate anions.

Electrophilic Activation Mechanism: Lewis acid catalysts, such as metal complexes (e.g., tin or zinc compounds), can coordinate to the oxygen or nitrogen atom of the isocyanate group. This coordination polarizes the N=C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by even weak nucleophiles.

The 2-naphthylmethyl group can influence these mechanisms through both steric and electronic effects:

Steric Influence: The bulky naphthylmethyl group can sterically hinder the approach of the nucleophile or the catalyst to the isocyanate functional group. In asymmetric catalysis, this steric hindrance can be exploited to favor the approach from one direction over another, leading to an enantiomeric excess of one product isomer.

Electronic Influence: The naphthalene ring is an aromatic system that can electronically influence the isocyanate group. While the methylene (B1212753) (-CH2-) spacer insulates the isocyanate from direct resonance effects, the inductive effect of the large aryl group can subtly alter the electron density and thus the reactivity of the N=C=O group compared to simple alkyl isocyanates.

A proposed general mechanism for the tertiary amine-catalyzed reaction of this compound with an alcohol (R'OH) involves the formation of an intermediate complex between the amine catalyst and the alcohol, which then attacks the isocyanate.

Heterogeneous and Homogeneous Catalysis Paradigms

The catalytic transformations involving this compound and related compounds can be performed using either heterogeneous or homogeneous catalysis, each presenting distinct advantages and disadvantages.

Homogeneous Catalysis: In this paradigm, the catalyst is in the same phase as the reactants, typically dissolved in a liquid solvent. Homogeneous catalysts are often molecularly well-defined organometallic complexes or organic molecules.

Advantages: They generally exhibit high activity and selectivity due to the uniform distribution of active sites and the absence of mass transfer limitations. The catalyst's steric and electronic properties can be precisely tuned through ligand modification, making them ideal for complex syntheses like asymmetric catalysis.

Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive catalyst.

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. Examples include metals supported on materials like alumina (B75360) or zeolites, or solid acid catalysts like montmorillonite (B579905) clay.

Advantages: The key advantage is the ease of separation of the catalyst from the product mixture, usually by simple filtration. This allows for straightforward catalyst recycling and continuous processing, making it economically favorable for large-scale industrial applications.

Disadvantages: Heterogeneous catalysts may suffer from lower activity and selectivity compared to their homogeneous counterparts due to a non-uniform distribution of active sites and potential mass transfer limitations, where reactants must diffuse to the catalyst surface.

The choice between these paradigms depends on the specific application. For the high-volume production of polyurethanes from isocyanates, a robust, recyclable heterogeneous catalyst might be preferred. For the synthesis of a high-value, chiral pharmaceutical intermediate where high enantioselectivity is paramount, a precisely designed homogeneous catalyst would be the superior choice.

The following table provides a direct comparison of the two catalysis paradigms in the context of isocyanate chemistry.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase (e.g., liquid) | Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) |

| Catalyst Separation | Difficult; often requires extraction or distillation | Easy; typically done by filtration or centrifugation |

| Activity/Selectivity | Generally high due to well-defined active sites | Can be lower due to mass transfer limitations and varied active sites |

| Reaction Conditions | Often milder temperatures and pressures | May require higher temperatures and pressures |

| Catalyst Tuning | Easier to modify steric/electronic properties through ligand design | More complex to control the nature of the active sites on a surface |

| Example in Isocyanate Chemistry | Soluble Group VIII metal complexes for carbamate synthesis | Montmorillonite K-10 clay for isocyanate synthesis from carbamates |

Structure Activity Relationship Sar Investigations in 2 Naphthylmethylisocyanate Chemistry

Theoretical Models for Correlating Structural Modifications with Chemical Reactivity and Synthetic Utility

Theoretical models provide a framework for understanding the link between the structure of 2-naphthylmethylisocyanate and its chemical behavior. The reactivity of the isocyanate group (–N=C=O) is intrinsically linked to its electronic structure and geometry. Conventionally depicted with a linear arrangement of the N, C, and O atoms, isocyanates often exhibit a bent geometry, which significantly impacts their reactivity. acs.org

Two primary resonance structures can be considered as limiting models for the chemical structure of isocyanates: R–N=C=O and R–N⁺≡C–O⁻. The actual electronic distribution is a hybrid of these forms. The substitution on the R group, in this case, the 2-naphthylmethyl group, influences the contribution of each resonance structure and, consequently, the reactivity of the isocyanate.

The electrophilic character of the central carbon atom in the isocyanate group is a key determinant of its reactivity towards nucleophiles. nih.gov Electron-donating groups on the naphthalene (B1677914) ring would be expected to increase the electron density on the isocyanate group, potentially stabilizing the R–N⁺≡C–O⁻ resonance structure and decreasing the electrophilicity of the carbon atom. Conversely, electron-withdrawing groups would enhance the electrophilicity of the carbon, making the isocyanate more reactive towards nucleophiles. nih.gov

These theoretical considerations are crucial for predicting how modifications to the this compound molecule will affect its performance in polymerization reactions, surface functionalization, and other synthetic applications. nih.gov

Computational Approaches to SAR Analysis

Computational chemistry offers powerful tools to quantify the structure-activity relationships of this compound. Density Functional Theory (DFT) is a widely used method to investigate the electronic properties and reactivity of molecules. nih.govnih.gov DFT calculations can provide insights into:

Molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

Atomic charges: Calculating the partial charges on the atoms of the isocyanate group can quantify the electrophilicity of the carbon atom. acs.org

Reaction pathway modeling: DFT can be used to model the transition states of reactions involving this compound, allowing for the calculation of activation energies and reaction rates. nih.gov

Another computational approach involves the use of Property-Encoded Surface Translator (PEST) descriptors. nih.gov These descriptors correlate surface electronic properties, such as the local ionization potential, with the reactivity of the molecule. This method can be valuable for predicting the reaction rates of a series of substituted this compound derivatives. nih.gov

These computational methods provide a quantitative basis for SAR analysis, enabling the rational design of this compound derivatives with tailored reactivity.

Impact of Naphthalene Ring Substitution on Isocyanate Reactivity

The substitution pattern on the naphthalene ring of this compound has a profound effect on the reactivity of the isocyanate group. The naphthalene ring system is more reactive than benzene (B151609) in electrophilic substitution reactions. libretexts.org The position of substitution on the naphthalene ring is crucial, with the 1-position generally being more reactive than the 2-position in electrophilic aromatic substitution. libretexts.org

When considering the impact of substituents on the reactivity of the isocyanate group, their electronic effects must be analyzed. Substituents can be broadly classified as electron-donating or electron-withdrawing.

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic system. This effect is transmitted to the isocyanate group, reducing the electrophilicity of the carbonyl carbon and thus decreasing its reactivity towards nucleophiles.

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the naphthalene ring. This inductively pulls electron density away from the isocyanate group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. nih.gov

The position of the substituent on the naphthalene ring also plays a significant role. For instance, a substituent at a position that allows for direct resonance interaction with the methyleneisocyanate group will have a more pronounced effect on reactivity.

| Substituent on Naphthalene Ring | Electronic Effect | Predicted Impact on Isocyanate Reactivity |

|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increased reactivity |

| -CN (Cyano) | Strongly Electron-Withdrawing | Increased reactivity |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Slightly increased reactivity |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly decreased reactivity |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Decreased reactivity |

Influence of Alkyl Chain Modifications on Isocyanate Functionalization

Modifications to the alkyl chain connecting the naphthalene ring to the isocyanate group can also influence the reactivity and functionalization of this compound. While the parent compound has a methylene (B1212753) (-CH₂-) linker, altering its length or branching can introduce steric and electronic effects.

Increasing the length of the alkyl chain can have several consequences:

Steric Hindrance: Longer or bulkier alkyl chains can sterically hinder the approach of nucleophiles to the electrophilic carbon of the isocyanate group, thereby decreasing the reaction rate.

Flexibility: A longer alkyl chain provides greater conformational flexibility, which can influence how the molecule interacts with other reactants or surfaces during functionalization processes.